molecular formula C10H8F3NO B8153103 3-Ethoxy-5-(trifluoromethyl)benzonitrile

3-Ethoxy-5-(trifluoromethyl)benzonitrile

Cat. No.: B8153103
M. Wt: 215.17 g/mol
InChI Key: TUHHKXKXFIDSDD-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(trifluoromethyl)benzonitrile is an organic compound that features both an ethoxy group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-(trifluoromethyl)benzonitrile typically involves the introduction of the ethoxy and trifluoromethyl groups onto a benzonitrile core. One common method includes the nucleophilic aromatic substitution reaction where an ethoxy group is introduced to a trifluoromethyl-substituted benzonitrile under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.

    Reduction: Formation of ethoxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a probe in biochemical assays.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. The ethoxy group can also influence the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-(trifluoromethyl)benzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-4-(trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group in a different position.

    3-Ethoxy-5-(difluoromethyl)benzonitrile: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

3-Ethoxy-5-(trifluoromethyl)benzonitrile is unique due to the specific combination of the ethoxy and trifluoromethyl groups, which can impart distinct chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound. The ethoxy group can also affect the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

3-ethoxy-5-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-2-15-9-4-7(6-14)3-8(5-9)10(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHHKXKXFIDSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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